molecular formula C21H23BrN4O4 B11566292 (3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide

(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide

Cat. No.: B11566292
M. Wt: 475.3 g/mol
InChI Key: TYWATFVRDZUMFC-AFUMVMLFSA-N
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Description

(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted phenoxy group, an acetamido group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenoxyacetamide Intermediate: The reaction between 4-bromo-3-methylphenol and chloroacetyl chloride in the presence of a base such as triethylamine yields 2-(4-bromo-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia or an amine to form 2-(4-bromo-3-methylphenoxy)acetamide.

    Formation of the Butanamide Backbone: The condensation of 2-(4-bromo-3-methylphenoxy)acetamide with 4-acetamidobenzaldehyde in the presence of a suitable catalyst, such as piperidine, results in the formation of the imine intermediate. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound may exert its effects through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[2-(4-Chloro-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide: Similar structure with a chloro group instead of a bromo group.

    (3E)-3-{[2-(4-Methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide: Similar structure without the bromo group.

Uniqueness

The presence of the bromo group in (3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-(4-acetamidophenyl)butanamide may confer unique properties, such as increased reactivity in substitution reactions and potential interactions with biological targets that are sensitive to halogen atoms.

Properties

Molecular Formula

C21H23BrN4O4

Molecular Weight

475.3 g/mol

IUPAC Name

(3E)-N-(4-acetamidophenyl)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C21H23BrN4O4/c1-13-10-18(8-9-19(13)22)30-12-21(29)26-25-14(2)11-20(28)24-17-6-4-16(5-7-17)23-15(3)27/h4-10H,11-12H2,1-3H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+

InChI Key

TYWATFVRDZUMFC-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)NC(=O)C)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)NC(=O)C)Br

Origin of Product

United States

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